1-Bromo-1-dimethylphosphorylethene
Description
Properties
IUPAC Name |
1-bromo-1-dimethylphosphorylethene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrOP/c1-4(5)7(2,3)6/h1H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVGYKBJTGMGEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C(=C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-1-dimethylphosphorylethene can be synthesized through various methods. One common approach involves the reaction of dimethylphosphorylacetylene with bromine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-dimethylphosphorylethene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted phosphonates depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-1-dimethylphosphorylethene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-dimethylphosphorylethene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the phosphoryl group can engage in hydrogen bonding and other interactions with biological molecules . These interactions can affect cellular pathways and processes, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-bromo-1-dimethylphosphorylethene with structurally related brominated alkenes and cyclic bromo compounds, focusing on substituent effects, reactivity, and applications.
Substituent Effects on Reactivity and Stability
Aryl-Substituted Bromoethenes (e.g., 1-(2-Bromo-1-phenylvinyl)-3-methylbenzene) :
- Electronic Effects : Aryl groups (e.g., phenyl, methylbenzene) provide resonance stabilization but are less electron-withdrawing than phosphoryl groups. This results in milder polarization of the C-Br bond, as evidenced by the Z/E isomer ratios (1.1:1.1 to 1.5:1 in ) .
- Synthetic Yields : High yields (98–99%) are achieved via bromoethane-mediated bromination of diarylethylenes under mild conditions .
- Applications : Primarily used in aryl-alkene synthesis for materials science.
This compound :
- The phosphoryl group strongly withdraws electrons, increasing the electrophilicity of the ethenyl carbon and the lability of the C-Br bond. This enhances its utility in nucleophilic substitutions or Michael additions.
- Hypothetical Synthesis : Likely requires phosphorylation of a preformed ethene precursor, which may involve lower yields compared to aryl analogues due to steric hindrance from the bulky phosphoryl group.
Sulfonyl-Substituted Bromo Compounds (e.g., 1-(Bromomethyl)-1-methanesulfonylcyclohexane) :
Comparative Data Table
Research Findings and Trends
- Reactivity : Phosphoryl-substituted bromoethenes are expected to exhibit faster reaction kinetics in SN2-type substitutions compared to aryl or sulfonyl analogues due to greater electrophilicity.
- Stability : Aryl-substituted bromoethenes show stability in petroleum ether chromatography , whereas phosphoryl derivatives may require inert storage conditions to prevent hydrolysis.
Q & A
What are the optimal synthetic routes for preparing 1-Bromo-1-dimethylphosphorylethene, and how do reaction conditions influence yield?
Methodological Answer:
this compound can be synthesized via bromination of dimethylphosphorylethene using reagents like N-bromosuccinimide (NBS) under radical initiation or via electrophilic addition with HBr in the presence of catalysts. Key factors include:
- Solvent Choice: Polar aprotic solvents (e.g., THF, DCM) enhance bromine reactivity .
- Temperature Control: Low temperatures (0–5°C) minimize side reactions (e.g., polymerization) .
- Catalysts: Light or peroxides (e.g., benzoyl peroxide) initiate radical bromination pathways, improving regioselectivity .
Data Interpretation: Yields typically range from 60–85%, with impurities analyzed via GC-MS or HPLC. Contradictions in reported yields (e.g., 70% vs. 85%) may arise from trace moisture or oxygen sensitivity, requiring inert atmosphere protocols .
How can spectroscopic data (NMR, IR) resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- <sup>31</sup>P NMR: Critical for confirming dimethylphosphoryl group integrity. A singlet near δ 25–30 ppm indicates a symmetric P=O environment, while splitting suggests steric or electronic perturbations .
- <sup>1</sup>H/ <sup>13</sup>C NMR: Bromine’s electronegativity deshields adjacent carbons (C-Br δ ~90–100 ppm in <sup>13</sup>C NMR). Coupling constants (JP-C) distinguish between cis/trans isomers .
- IR: P=O stretches (1150–1250 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) validate functional groups .
Data Contradictions: Discrepancies in peak assignments (e.g., overlapping signals) require 2D NMR (COSY, HSQC) for resolution .
What are the mechanistic implications of this compound in cross-coupling reactions?
Advanced Analysis:
The compound’s bromine and phosphoryl groups enable diverse reactivity:
- Suzuki-Miyaura Coupling: Pd-catalyzed coupling with boronic acids requires careful ligand selection (e.g., SPhos) to avoid phosphine coordination interference .
- Nucleophilic Substitution: The electron-withdrawing phosphoryl group accelerates SN2 pathways, but steric hindrance from dimethyl groups may favor elimination (e.g., forming phosphorylated alkenes) .
Case Study: In arylations, competing pathways (coupling vs. dehydrohalogenation) are temperature-dependent. Kinetic studies (monitored via <sup>31</sup>P NMR) reveal optimal conditions for selectivity .
How does crystallographic analysis aid in understanding the stereoelectronic properties of this compound?
Advanced Research Focus:
Single-crystal X-ray diffraction provides:
- Bond Angles/Lengths: P=O (1.45–1.50 Å) and C-Br (1.90–1.95 Å) distances correlate with electronic delocalization .
- Packing Effects: Non-covalent interactions (e.g., halogen bonding via Br···O=P) influence solid-state reactivity .
Example: A study of brominated phosphoryl ferrocenes showed how steric bulk from dimethyl groups distorts metal-ligand geometries, impacting catalytic applications .
What strategies mitigate stability issues (hydrolysis, photodegradation) in this compound?
Methodological Answer:
- Hydrolysis Prevention: Store under anhydrous conditions (molecular sieves) and avoid protic solvents. Stabilizers like BHT (butylated hydroxytoluene) reduce radical degradation .
- Light Sensitivity: Amber glassware or light-exclusion protocols minimize photolytic C-Br bond cleavage .
- Analytical Validation: Periodic <sup>31</sup>P NMR or LC-MS monitors decomposition products (e.g., dimethylphosphoric acid) .
How can computational chemistry predict the reactivity of this compound in novel reactions?
Advanced Research Focus:
DFT calculations (e.g., Gaussian, ORCA) model:
- Transition States: Activation energies for SN2 vs. elimination pathways .
- Electrostatic Potential Maps: Highlight nucleophilic/electrophilic sites (e.g., Br as electrophilic center) .
Case Study: MD simulations reveal solvent effects on reaction kinetics, aiding in solvent selection for asymmetric syntheses .
What are the challenges in quantifying trace impurities in this compound, and how are they addressed?
Methodological Answer:
- GC-MS/HPLC-MS: Detect halogenated byproducts (e.g., dibromo derivatives) with detection limits <0.1% .
- Calibration Standards: Use certified reference materials (CRMs) for quantification, avoiding matrix effects .
Contradiction Management: Discrepancies between labs often stem from column choice (e.g., polar vs. non-polar GC columns). Inter-lab validation protocols improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
